molecular formula C7H12O7 B032077 xylo-2-Hexulosonic acid, methyl ester CAS No. 67776-07-2

xylo-2-Hexulosonic acid, methyl ester

Cat. No. B032077
CAS RN: 67776-07-2
M. Wt: 208.17 g/mol
InChI Key: KPHIBLNUVRGOGU-MROZADKFSA-N
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Description

L-xylo-2-Hexulosonic Acid Methyl Ester, also known as Ascorbic Acid Impurity D, 2-keto-L-Gulonic acid methyl ester, and Ascorbic Acid Imp , is a chemical compound used in scientific research. It has a molecular formula of C7 H12 O7 and a molecular weight of 208.166 .


Molecular Structure Analysis

The molecular structure of L-xylo-2-Hexulosonic Acid Methyl Ester is represented by the formula C7 H12 O7 . The molecular weight of this compound is 208.166 .

Scientific Research Applications

  • Degradation Studies :

    • The acid-catalyzed degradation of L-xylo-hexulosonic acid was studied using a model compound. This research provided insights into the potential degradation pathways of L-xylo-Hexulosonic Acid, indicating two main pathways, one leading to a furan compound and the other to a dihydropyrone compound. This study supports the idea that L-ascorbic acid's degradation to furans does not proceed via L-xylo-Hexulosonic Acid, but directly (Goshima, Maezono, & Tokuyama, 1972).
  • Chemical Modification and Applications :

    • Chemical modification of xylan, a polysaccharide related to xylo-2-Hexulosonic acid, methyl ester, leads to new biopolymer ethers and esters. These modifications result in specific properties based on the functional groups, substitution degree, and pattern. These xylan esters have potential applications in drug delivery and as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
  • Coordination Studies :

    • A study of D-xylo 5-hexulosonic acid's interaction with borate, molybdate, and tungstate ions using multinuclear NMR spectroscopy revealed complex formation behavior. This research contributes to understanding the coordination chemistry of hexulosonic acids, which can be useful in various chemical applications (Caldeira, Ramos, Gil, Bekkum, & Peters, 1994).
  • Catalytic Hydrogenation :

    • The hydrogenation of D-xylo-5-hexulosonic acid to gluconic and idonic acid was explored, focusing on the influence of catalyst choice and additives. This research has implications for the selective conversion of hexulosonic acids in industrial processes (Caldeira, Wurtz, Peters, & Bekkum, 1991).
  • Biotechnology Applications :

    • Engineering Corynebacterium glutamicum for consolidated conversion of hemicellulosic biomass into Xylonic acid is a significant advancement. This engineered bioconversion process presents a more efficient method for producing xylonic acid, a valuable chemical in food, pharmaceuticals, and agriculture (Yim, Choi, Lee, Jeon, Chung, & Jeong, 2017).

Safety And Hazards

According to a safety data sheet, L-xylo-2-Hexulosonic Acid Methyl Ester may cause an allergic skin reaction and serious eye irritation . If it comes into contact with the skin, it’s recommended to wash the area with soap and water. If it gets into the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHIBLNUVRGOGU-MROZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)[C@@H]([C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226060
Record name xylo-2-Hexulosonic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

xylo-2-Hexulosonic acid, methyl ester

CAS RN

67776-07-2, 75081-72-0
Record name Methyl D-xylo-2-hexulosonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67776-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name xylo-2-Hexulosonic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075081720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name xylo-2-Hexulosonic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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